tert-Butyl 6-hydroxy-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-hydroxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-8,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDMWFBALQFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646566 | |
| Record name | tert-Butyl 6-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-82-2 | |
| Record name | 1,1-Dimethylethyl 6-hydroxy-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxylation of Indole Precursors
The 6-hydroxy substituent is introduced by selective hydroxylation of the indole ring. Common methods include:
- Electrophilic aromatic substitution using hydroxylating agents under controlled conditions.
- Oxidation of 6-substituted precursors , such as 6-bromo or 6-chloromethyl indole derivatives, followed by hydrolysis to yield the hydroxy group.
For example, 6-bromoindole derivatives can be converted to 6-hydroxyindole via palladium-catalyzed hydroxylation or nucleophilic substitution followed by deprotection.
Protection of Indole Nitrogen with tert-Butyl Carbamate
The indole nitrogen is protected by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under anhydrous conditions to avoid hydrolysis of the chloroformate reagent.
- Reaction conditions: Typically carried out in an aprotic solvent like dichloromethane at 0 °C to room temperature.
- Purification: The product is purified by recrystallization or silica gel column chromatography using hexane/ethyl acetate gradients.
This step yields this compound with high selectivity and purity.
Detailed Reaction Conditions and Optimization
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| Hydroxylation | 6-bromoindole, Pd catalyst, base, H2O/solvent | Selective hydroxylation at 6-position | 70-85 |
| Protection | tert-butyl chloroformate, triethylamine, DCM, 0 °C to RT | Anhydrous conditions critical | 80-90 |
- Catalysts: Palladium complexes (e.g., Pd(PPh3)4) are effective for hydroxylation.
- Bases: Triethylamine or DIPEA neutralize HCl formed during carbamate formation.
- Solvents: Dichloromethane or THF preferred for carbamate protection.
Optimization involves controlling temperature and reagent stoichiometry to minimize side reactions such as over-oxidation or carbamate hydrolysis.
Purification Techniques
- Column Chromatography: Silica gel with hexane/ethyl acetate gradient (typically 1:1 to 3:1) is used to separate the product from impurities.
- Recrystallization: From solvents like dichloromethane/ether mixtures to improve purity.
- Analytical Monitoring: Thin-layer chromatography (TLC) with Rf values around 0.3–0.5 in hexane/ethyl acetate systems.
Characterization Data (Indicative)
| Technique | Key Observations |
|---|---|
| ¹H NMR | tert-Butyl singlet ~1.4–1.5 ppm; aromatic protons 6.5–7.5 ppm; hydroxy proton broad singlet ~5–6 ppm |
| ¹³C NMR | tert-butyl carbons ~28–30 ppm; carbonyl carbon ~155–160 ppm; aromatic carbons 110–140 ppm |
| IR Spectroscopy | Broad O–H stretch 3200–3400 cm⁻¹; C=O stretch near 1700 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak consistent with C14H17NO3 (approx. 247 g/mol) |
Industrial and Research Scale Considerations
- Continuous flow reactors can be employed for the carbamate protection step to improve yield and reproducibility.
- Automated systems allow precise control of temperature and reagent addition, reducing side products.
- The compound serves as an intermediate in pharmaceutical synthesis, requiring high purity and reproducibility.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Hydroxylation | Pd-catalyzed hydroxylation or nucleophilic substitution | Pd catalyst, base, aqueous solvent | Selective functionalization | Requires careful control to avoid over-oxidation |
| Nitrogen Protection | Carbamate formation with tert-butyl chloroformate | tert-butyl chloroformate, base, DCM | High selectivity, stable product | Sensitive to moisture, requires anhydrous conditions |
| Purification | Column chromatography, recrystallization | Silica gel, hexane/ethyl acetate | High purity achievable | Time-consuming, solvent use |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : tert-Butyl 6-hydroxy-1H-indole-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinonoid structures or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
-
Substitution: : Electrophilic substitution reactions are common for indole derivatives. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophiles.
Major Products
Oxidation: Quinonoid derivatives, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.
Catalysis: Indole derivatives can act as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of enzymes involved in various biological pathways.
Receptor Modulators: Can modulate the activity of receptors in the nervous system.
Medicine
Drug Development: Indole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Materials Science: Indole derivatives are used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which tert-Butyl 6-hydroxy-1H-indole-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the indole ring can participate in π-π interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tert-butyl indole carboxylates arises from variations in substituents at the 3-, 4-, 6-, and 7-positions of the indole ring. Below is a comparative analysis of tert-Butyl 6-hydroxy-1H-indole-1-carboxylate with key analogues:
Structural and Chemical Properties
Functional Differences
- Hydroxyl vs. Amino Groups: The hydroxyl group in the parent compound enables hydrogen bonding and sulfonation (e.g., mesylation in ), whereas the amino group in tert-Butyl 6-amino-1H-indole-1-carboxylate facilitates nucleophilic substitutions or diazotization .
- Halogenated Derivatives : Bromo and fluoro substituents increase lipophilicity, enhancing membrane permeability in drug candidates. For example, tert-Butyl 6-bromo-1H-indole-1-carboxylate is a precursor for Suzuki-Miyaura coupling , while the fluoro analogue improves resistance to oxidative metabolism .
- Hydroxymethyl and Chloromethyl Groups : These substituents offer sites for further derivatization. The hydroxymethyl group is pivotal in prodrug design, whereas the chloromethyl group is reactive in alkylation or nucleophilic displacement .
Biological Activity
tert-Butyl 6-hydroxy-1H-indole-1-carboxylate is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula : C13H15NO3
Molecular Weight : Approximately 233.27 g/mol
Appearance : White solid, soluble in organic solvents
Functional Groups : Contains a tert-butyl group and a hydroxy group at the 6-position of the indole structure.
The presence of the tert-butyl group enhances the compound's lipophilicity and stability, making it an attractive candidate for various biological applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and pharmacokinetics.
- Receptor Modulation : It can modulate the activity of various receptors, influencing multiple biochemical pathways.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, affecting their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Exhibits potential in inhibiting cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro and in vivo models.
- Antioxidant Activity : Capable of scavenging free radicals, contributing to cellular protection.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Inhibits proliferation of cancer cells; induces apoptosis | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |
| Antioxidant | Scavenges free radicals; protects cellular integrity |
Selected Research Findings
- Anticancer Activity : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines through mitochondrial pathway activation leading to apoptosis.
- Enzyme Interaction Studies : Investigations revealed that the compound inhibits cytochrome P450 enzymes, which could alter the pharmacokinetics of co-administered drugs.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal conditions for introducing sulfonate groups at the 6-hydroxy position of tert-butyl 6-hydroxy-1H-indole-1-carboxylate?
- Methodology : React with trifluoromethanesulfonic anhydride (TFAA) in dichloromethane using pyridine as a base (2.23 mmol base per 1 mmol substrate) at 0°C to room temperature. Purify via column chromatography (n-pentane:EtOAc = 50:1) to achieve 82% yield. Monitor reaction progress via TLC (Rf = 0.50 in n-pentane:EtOAc = 10:1) .
- Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Equivalents of TFAA | 1.1 eq |
| Pyridine (base) | 2.23 mmol |
| Temperature | 0°C → RT |
| Purification Solvent | n-pentane:EtOAc = 50:1 |
| Yield | 82% |
Q. How can the structure of tert-butyl 6-hydroxy-1H-indole-1-carboxylate derivatives be confirmed?
- Methodology :
- NMR Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns (e.g., disappearance of the hydroxyl proton at δ 8–10 ppm post-derivatization).
- X-ray Crystallography : Refine crystallographic data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Visualize molecular geometry with ORTEP-3, ensuring bond angles and distances align with expected values (e.g., C-O bond lengths: 1.36–1.42 Å) .
Q. What safety protocols are critical when handling tert-butyl 6-hydroxy-1H-indole-1-carboxylate?
- Guidelines :
- Store at –20°C in airtight containers to prevent degradation .
- Use explosion-proof electrical equipment and grounded metal tools during transfers to mitigate static discharge risks .
- Toxicity data is limited; default to PPE (nitrile gloves, goggles) and fume hoods for all manipulations .
Advanced Research Questions
Q. How can hydrogen bonding patterns in tert-butyl 6-hydroxy-1H-indole-1-carboxylate crystals be systematically analyzed?
- Methodology : Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into motifs like D(2) (single donor-acceptor pair) or R2<sup>2</sup>(8) (eight-membered rings). Use SHELXL-refined crystallographic data to measure donor-acceptor distances (2.65–2.80 Å) and angles (165–175°) . For example, hydroxyl groups may form infinite chains ( C(4) ) via O-H···O interactions .
Q. What computational methods are effective for studying the conformational stability of the tert-butyl group in this compound?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., water or DMSO) to account for solvation effects. Compare axial vs. equatorial conformers; explicit solvent inclusion is critical, as gas-phase calculations erroneously favor axial conformers .
Q. How can experimental design methodologies improve synthesis efficiency?
- Methodology : Use a central composite design (CCD) to optimize variables like equivalents of triflating agent (1.0–1.2 eq) and reaction time (2–4 hours). Analyze via ANOVA to identify significant factors (p < 0.05). For example, a 2<sup>2</sup> factorial design revealed that excess TFAA (1.2 eq) increases yield by 12% but requires stricter temperature control to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
